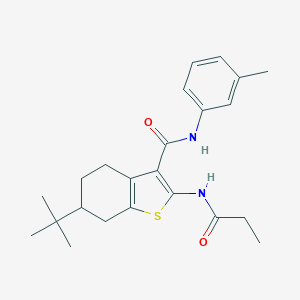![molecular formula C28H27N5 B289465 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. It is a potential anticancer drug candidate that has been extensively studied in recent years.
作用機序
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then induces the expression of downstream genes involved in cell cycle arrest, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and sarcoma. It has also been shown to inhibit tumor growth in mouse xenograft models. 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has minimal toxicity in normal cells and tissues, making it a promising anticancer drug candidate.
実験室実験の利点と制限
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline is a potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the role of MDM2-p53 pathway in cancer. However, 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has limited solubility in water, which can make it challenging to use in some lab experiments. Additionally, 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
For 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline include further preclinical and clinical studies to evaluate its safety and efficacy in humans. Additionally, research on the combination of 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline with other anticancer agents may provide new treatment options for cancer patients. Finally, the development of more potent and selective inhibitors of the MDM2-p53 interaction may lead to improved anticancer drugs.
合成法
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline is synthesized through a multistep process that involves the reaction of 2-aminopyridine with 4-toluidine to form 3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazole. This intermediate is then reacted with 4-methylaniline to form the final product 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline.
科学的研究の応用
4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been extensively studied in preclinical and clinical trials as a potential anticancer drug candidate. It has shown promising results in inhibiting the MDM2-p53 interaction, which plays a critical role in the regulation of the p53 tumor suppressor protein. 4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
特性
分子式 |
C28H27N5 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
3-methyl-N-(4-methylphenyl)-5-[(4-methylphenyl)iminomethyl]-1-pyridin-2-yl-6,7-dihydroindazol-4-amine |
InChI |
InChI=1S/C28H27N5/c1-19-7-12-23(13-8-19)30-18-22-11-16-25-27(28(22)31-24-14-9-20(2)10-15-24)21(3)32-33(25)26-6-4-5-17-29-26/h4-10,12-15,17-18,31H,11,16H2,1-3H3 |
InChIキー |
XEYNMBRUPZNZOU-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C |
SMILES |
CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(CCC3=C2C(=NN3C4=CC=CC=N4)C)C=NC5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)

![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)
![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)